Lipophilicity (XLogP3) Differentiation: Optimizing Partitioning and Chromatography
1,3-Dichloro-5-(3-methoxyphenyl)benzene exhibits a computed XLogP3-AA value of 4.8 [1]. This is significantly higher than the non-methoxylated analog 1,3-dichloro-5-phenylbenzene (XLogP3: 3.7 [2]), representing a 30% increase in lipophilicity. In contrast, the single-ring analog 3,5-dichloroanisole has a much lower XLogP3 of 1.6 [3]. The 4.8 value of the target compound positions it as an intermediate lipophilicity option for biphenyl-based intermediates, directly influencing retention time in reverse-phase chromatography and partitioning in biphasic reactions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 1,3-Dichloro-5-phenylbenzene: 3.7; 3,5-Dichloroanisole: 1.6 |
| Quantified Difference | 30% higher than 1,3-dichloro-5-phenylbenzene; 200% higher than 3,5-dichloroanisole |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement, a defined XLogP value allows for prediction of chromatographic behavior and solubility in organic reaction media, enabling precise method development without costly trial-and-error substitutions.
- [1] PubChem. (2026). 1,3-Dichloro-5-(3-methoxyphenyl)benzene. Compound Summary. CID 59165645. View Source
- [2] PubChem. (2026). 3,5-Dichlorobiphenyl. Compound Summary. CID 36981. View Source
- [3] PubChem. (2026). 3,5-Dichloroanisole. Compound Summary. CID 36588. View Source
